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Introduction

2-Aminopyrimidine is a heterocyclic aromatic organic compound featuring a pyrimidine ring

substituted with an amino group at the second position.[1] This molecule is of significant

interest in medicinal chemistry and materials science, serving as a crucial building block for a

wide array of functional molecules.[2] Its derivatives are known to possess diverse biological

activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][3]

Notably, the 2-aminopyrimidine scaffold is a core component of several approved kinase

inhibitor drugs, such as Imatinib and Palbociclib, highlighting its importance in drug discovery

and development.[3] This guide provides an in-depth overview of the core physical, chemical,

and structural properties of 2-aminopyrimidine, along with key experimental protocols for its

synthesis and analysis.

Section 1: Physical and Chemical Properties
2-Aminopyrimidine typically appears as a white, off-white, or light yellow crystalline solid or

powder at room temperature. It is an aromatic heterocyclic amine with a molecular formula of

C4H5N3 and a molecular weight of approximately 95.11 g/mol . The molecule's structure,

featuring both hydrogen bond donors (the amino group) and acceptors (the ring nitrogens),

dictates its physical properties, including its melting point and solubility.

Table 1: Core Physical and Chemical Properties of 2-Aminopyrimidine
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Property Value References

Molecular Formula C4H5N3

Molecular Weight 95.10 g/mol

Appearance
White to light yellow crystalline

powder/solid

Melting Point 122-127 °C

Boiling Point
158 °C @ 186 mbar (139.5

mmHg)

Density 1.129 g/cm³

pKa 3.45 @ 20 °C

Flash Point 103 °C

Vapor Pressure 0.24 mmHg

Section 2: Solubility
The solubility of 2-aminopyrimidine is influenced by its ability to form hydrogen bonds. It is

moderately soluble in water and shows good solubility in polar organic solvents like ethanol,

methanol, acetone, and chloroform. Conversely, it is only slightly soluble in less polar solvents

such as ether and benzene and is poorly soluble in non-polar solvents. Solubility is dependent

on both temperature and the pH of the solution.

Table 2: Molar Solubility (x1) of 2-Aminopyrimidine in Various Organic Solvents
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Temperatur
e (K)

Methanol Ethanol n-Propanol Isopropanol n-Butanol

272.65 0.0469 0.0241 0.0211 0.0163 0.0173

277.85 0.0553 0.0284 0.0246 0.0191 0.0203

283.05 0.0653 0.0335 0.0287 0.0224 0.0238

288.25 0.0772 0.0396 0.0336 0.0263 0.0279

293.45 0.0913 0.0468 0.0393 0.0309 0.0327

298.65 0.1081 0.0554 0.0460 0.0362 0.0383

303.85 0.1281 0.0657 0.0538 0.0425 0.0448

309.05 0.1519 0.0781 0.0631 0.0499 0.0524

314.25 0.1798 0.0928 0.0739 0.0586 0.0614

319.45 0.2128 0.1104 0.0866 0.0688 0.0719

323.35 0.2411 0.1258 0.0975 0.0776 0.0811

Data adapted from a study by Liu et al. (2025), which provides solubility data in 17 different

organic solvents.

Section 3: Structural Properties and Tautomerism
The solid-state structure of 2-aminopyrimidine has been determined by single-crystal X-ray

diffraction. It crystallizes in the orthorhombic space group Pcab. A key feature of its crystal

structure is the formation of centrosymmetrically related, hydrogen-bonded dimer pairs, where

the amino group of one molecule interacts with a ring nitrogen of a neighboring molecule.

In solution and in the solid state, 2-aminopyrimidine can exist in tautomeric forms due to

proton transfer. The primary equilibrium is the amine-imine tautomerism, involving the migration

of a proton from the exocyclic amino group to one of the endocyclic ring nitrogen atoms.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b090159?utm_src=pdf-body
https://www.benchchem.com/product/b090159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tautomeric Equilibrium of 2-Aminopyrimidine
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 Proton Transfer 
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Caption: Amine-imine tautomerism in 2-aminopyrimidine.

Section 4: Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 2-
aminopyrimidine and its derivatives.

Table 3: Key Spectroscopic Features of 2-Aminopyrimidine

Technique
Key Features and
Assignments

References

¹H NMR

Signals for aromatic protons on

the pyrimidine ring and a

characteristic signal for the

amino (-NH₂) protons. The

chemical shifts are solvent-

dependent.

¹³C NMR

Resonances corresponding to

the four unique carbon atoms

in the molecule.

FTIR

- N-H stretching vibrations

(amino group): ~3450-3180

cm⁻¹ - NH₂ scissoring

vibrations: ~1650 cm⁻¹ - C-N

stretching: ~1330-1260 cm⁻¹

Mass Spec.

Molecular ion peak (M+)

corresponding to its molecular

weight (95.11 m/z).
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Section 5: Chemical Reactivity and Applications
2-Aminopyrimidine is a versatile precursor in organic synthesis. The presence of three

nitrogen atoms—one exocyclic and two endocyclic—provides multiple sites for chemical

modification and coordination.

Scaffold for Drug Development: It is a privileged scaffold in medicinal chemistry. Its ability to

form key hydrogen bonds allows derivatives to act as hinge-binding motifs in many protein

kinase inhibitors.

Synthesis of Fused Heterocycles: It serves as a starting material for synthesizing fused ring

systems like imidazopyrimidines and triazolopyrimidines.

Coordination Chemistry: The nitrogen atoms can coordinate with various metal ions, forming

a range of metal-organic complexes with interesting structural and magnetic properties.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b090159?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-Aminopyrimidine as a Kinase Inhibitor Scaffold
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Caption: Role of 2-aminopyrimidine as a core scaffold for kinase inhibitors.

Section 6: Synthesis and Characterization Workflow
The synthesis of 2-aminopyrimidine and its derivatives can be achieved through various

methods, often involving condensation and cyclization reactions. A common approach involves

the reaction of β-dicarbonyl compounds with guanidine. A modern, efficient one-pot synthesis

involves the reaction of ketones, arylacetylenes, and guanidine.
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General Synthesis & Characterization Workflow

Precursors
(e.g., Ketones, Guanidine)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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